molecular formula C25H28N6O2S B2369618 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}ethan-1-one CAS No. 1358708-16-3

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}ethan-1-one

Cat. No.: B2369618
CAS No.: 1358708-16-3
M. Wt: 476.6
InChI Key: KYPZGZNCASVFFS-UHFFFAOYSA-N
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Description

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}ethan-1-one is a complex organic compound that belongs to the class of triazoloquinoxalines This compound is characterized by its unique structure, which includes a triazoloquinoxaline core, an isopropyl group, and a piperazine moiety substituted with a methoxyphenyl group

Preparation Methods

The synthesis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the triazoloquinoxaline core, followed by the introduction of the isopropyl group and the piperazine moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

For industrial production, the synthesis may be scaled up using optimized reaction conditions to achieve higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It has been investigated for its interactions with biological macromolecules, including proteins and nucleic acids, making it a valuable tool in biochemical research.

    Medicine: The compound shows promise as a therapeutic agent due to its potential pharmacological activities, such as binding to specific receptors and modulating biological pathways.

    Industry: It can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}ethan-1-one can be compared with other similar compounds, such as:

    Trazodone: An antidepressant that also contains a triazoloquinoxaline core and a piperazine moiety.

    Naftopidil: An alpha-1 adrenergic receptor antagonist with a similar piperazine structure.

    Urapidil: Another alpha-1 adrenergic receptor antagonist with structural similarities.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O2S/c1-17(2)23-27-28-24-25(26-18-8-4-5-9-19(18)31(23)24)34-16-22(32)30-14-12-29(13-15-30)20-10-6-7-11-21(20)33-3/h4-11,17H,12-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPZGZNCASVFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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